
(R)-4-((S)-1-(Benzyloxy)-2,2-difluorobut-3-EN-1-YL)-2,2-dimethyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-((S)-1-(Benzyloxy)-2,2-difluorobut-3-EN-1-YL)-2,2-dimethyl-1,3-dioxolane is a complex organic compound characterized by its unique structure, which includes a benzyloxy group, difluorobut-3-en-1-yl moiety, and a dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-((S)-1-(Benzyloxy)-2,2-difluorobut-3-EN-1-YL)-2,2-dimethyl-1,3-dioxolane typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Benzyloxy Group: The initial step involves the protection of a hydroxyl group using benzyl chloride in the presence of a base such as sodium hydride.
Introduction of the Difluorobut-3-EN-1-YL Moiety: This step involves the addition of a difluorobut-3-en-1-yl group through a nucleophilic substitution reaction.
Cyclization to Form the Dioxolane Ring: The final step involves the cyclization of the intermediate compound to form the dioxolane ring under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
®-4-((S)-1-(Benzyloxy)-2,2-difluorobut-3-EN-1-YL)-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The difluorobut-3-en-1-yl moiety can be reduced to form a saturated butyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Saturated butyl derivatives.
Substitution: Various substituted benzyloxy derivatives.
Wissenschaftliche Forschungsanwendungen
®-4-((S)-1-(Benzyloxy)-2,2-difluorobut-3-EN-1-YL)-2,2-dimethyl-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of ®-4-((S)-1-(Benzyloxy)-2,2-difluorobut-3-EN-1-YL)-2,2-dimethyl-1,3-dioxolane involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes or receptors, modulating their activity. The difluorobut-3-en-1-yl moiety can participate in various biochemical pathways, influencing cellular processes. The dioxolane ring provides stability and enhances the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-4-((S)-1-(Methoxy)-2,2-difluorobut-3-EN-1-YL)-2,2-dimethyl-1,3-dioxolane
- ®-4-((S)-1-(Ethoxy)-2,2-difluorobut-3-EN-1-YL)-2,2-dimethyl-1,3-dioxolane
Uniqueness
®-4-((S)-1-(Benzyloxy)-2,2-difluorobut-3-EN-1-YL)-2,2-dimethyl-1,3-dioxolane is unique due to the presence of the benzyloxy group, which imparts distinct chemical reactivity and biological activity compared to its methoxy and ethoxy analogs. The difluorobut-3-en-1-yl moiety also contributes to its unique properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C16H20F2O3 |
|---|---|
Molekulargewicht |
298.32 g/mol |
IUPAC-Name |
(4R)-4-[(1S)-2,2-difluoro-1-phenylmethoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C16H20F2O3/c1-4-16(17,18)14(13-11-20-15(2,3)21-13)19-10-12-8-6-5-7-9-12/h4-9,13-14H,1,10-11H2,2-3H3/t13-,14+/m1/s1 |
InChI-Schlüssel |
RGXXXAFNDLNUPK-KGLIPLIRSA-N |
Isomerische SMILES |
CC1(OC[C@@H](O1)[C@@H](C(C=C)(F)F)OCC2=CC=CC=C2)C |
Kanonische SMILES |
CC1(OCC(O1)C(C(C=C)(F)F)OCC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






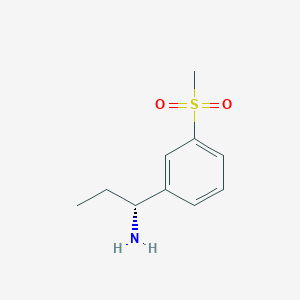
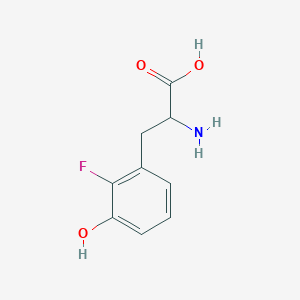
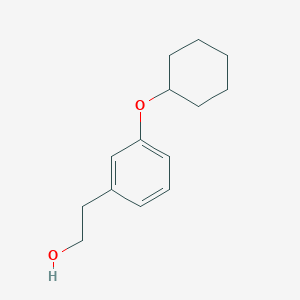
![3-[(2-Dimethylaminoethyl)sulfonamido)]phenylboronic acid pinacol ester](/img/structure/B15234991.png)
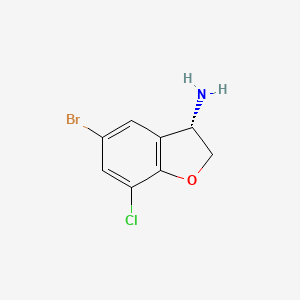
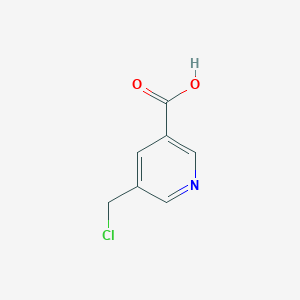


![Thiazolo[5,4-c]pyridine-2-carbonitrile](/img/structure/B15235031.png)

